molecular formula C11H13FN2O B13064371 1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one

1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one

Cat. No.: B13064371
M. Wt: 208.23 g/mol
InChI Key: DZLSBGAARVMNEL-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1557111-81-5) is a fluorinated heterocyclic compound with the molecular formula C₁₁H₁₃FN₂O and a molecular weight of 208.23 g/mol. Its structure features a 5-fluoropyridin-2-yl group linked to an ethanone backbone and a pyrrolidin-2-yl substituent.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C11H13FN2O/c12-8-3-4-10(14-7-8)11(15)6-9-2-1-5-13-9/h3-4,7,9,13H,1-2,5-6H2

InChI Key

DZLSBGAARVMNEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=NC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions.

    Fluorination: Introduction of the fluorine atom at the 5-position of the pyridine ring can be achieved using fluorinating agents such as Selectfluor.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the fluorinated pyridine ring with the pyrrolidine moiety under suitable conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one exhibits potential anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its role as a lead compound in the development of new anticancer agents. For instance, a study demonstrated that derivatives of this compound were effective against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Preliminary findings indicate that it may enhance cognitive function and exhibit neuroprotective effects in animal models of neurodegenerative diseases .

Antimicrobial Properties

Another area of research focuses on the antimicrobial activity of 1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one. Studies have reported its efficacy against various bacterial strains, including those resistant to conventional antibiotics. This makes it a candidate for further development as a novel antimicrobial agent .

Case Study 1: Anticancer Research

In a controlled study, researchers synthesized several derivatives of 1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one and evaluated their cytotoxic effects on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents used in clinical settings. The study concluded that modifications to the pyridine ring could enhance potency and selectivity .

Case Study 2: Neuroprotective Effects

A neuropharmacological study assessed the cognitive-enhancing effects of 1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved performance in memory tasks compared to control groups, alongside reduced levels of amyloid-beta plaques in brain tissues. These findings support its potential as a therapeutic agent for cognitive disorders .

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-fluoropyridin-2-yl)ethan-1-one (18)
  • Structure : Incorporates a 4-fluoroindolin-1-yl group and a pyrrolo[2,3-d]pyrimidin-4-amine moiety.
  • Synthesis : Prepared via General Procedure C using 2-(5-bromopyridin-2-yl)acetic acid, yielding 64% .
  • Key Difference : The addition of a fused pyrrolopyrimidine ring increases molecular complexity, likely enhancing interactions with enzymatic targets.
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(pyridin-4-yl)ethan-1-one (27)
  • Structure : Replaces the 5-fluoropyridin-2-yl group with a pyridin-4-yl substituent.
  • Synthesis : Achieved with 69% yield using 2-(pyridin-4-yl)acetic acid .
  • ¹H NMR : Signals at δ 8.47–8.58 ppm (pyridine protons) and δ 3.73 ppm (methyl group) confirm structural integrity .
  • Impact of Substituent : The pyridin-4-yl group may alter solubility and hydrogen-bonding capacity compared to the fluorinated analog.
1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
  • CAS : 1510887-52-1.
  • Structure : Substitutes fluoropyridine with a chlorothiophene ring.
1-(2,5-Dimethylfuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one
  • CAS : 1522273-68-2.
  • Structure : Features a dimethylfuran group instead of fluoropyridine.
  • Properties : The furan oxygen may enhance metabolic stability but reduce electronegativity compared to fluorine .

Physicochemical and Spectroscopic Properties

Compound Key Substituent ¹H NMR Highlights (DMSO-d6) Yield (%)
Target Compound 5-Fluoropyridin-2-yl Not explicitly reported N/A
Compound 27 Pyridin-4-yl δ 8.47–8.58 (pyridine H), δ 3.73 (CH₃) 69
Compound 29 5-Phenylpyridin-2-yl δ 7.91 (aromatic H), δ 4.19–4.38 (CH₂) 41
Compound 18 Pyrrolopyrimidine Not explicitly reported 64
  • Fluorine Effects : The 5-fluoro group in the target compound likely causes deshielding in ¹³C NMR and splitting in ¹H NMR due to coupling with adjacent protons.

Biological Activity

1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Chemical Formula : C11H13FN2O
  • Molecular Weight : 206.23 g/mol
  • CAS Number : 1213669-31-8

The compound's biological activity is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of tropomyosin receptor kinases (Trk), which are involved in various cellular processes including growth and differentiation. Inhibiting these kinases can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Antiviral Activity

Recent studies have evaluated the compound's antiviral properties, particularly against influenza viruses. In one study, derivatives similar to 1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one were shown to inhibit the PB2 subunit of the influenza RNA-dependent RNA polymerase with significant potency:

  • EC50 Value : 1.025 μM
  • CC50 Value : Greater than 100 μM
    This indicates a favorable selectivity index, suggesting its potential as an antiviral agent .

Cytotoxicity Studies

Cytotoxicity assays are crucial for determining the safety profile of new compounds. The aforementioned studies reported that while the compound exhibited antiviral activity, it maintained low cytotoxicity, making it a candidate for further development .

Case Study 1: Influenza PB2 Inhibition

A series of compounds related to 1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one were tested for their ability to inhibit PB2. The most potent derivative displayed a Kd value of 0.11 μM in surface plasmon resonance assays, indicating strong binding affinity .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have revealed that modifications on the pyridine ring significantly affect biological activity. For instance, substituents at specific positions enhance binding affinity and inhibitory effects on target enzymes .

Data Summary Table

PropertyValue
Chemical Name1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one
Molecular Weight206.23 g/mol
EC50 (Antiviral Activity)1.025 μM
CC50 (Cytotoxicity)>100 μM
Kd (Binding Affinity)0.11 μM

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